1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

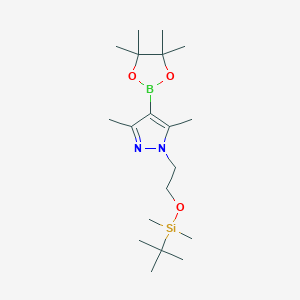

The compound 1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole features a pyrazole core substituted at the 1-position with a 2-((tert-butyldimethylsilyl)oxy)ethyl group, at the 3- and 5-positions with methyl groups, and at the 4-position with a pinacol boronate ester. This structure combines steric bulk (from the tert-butyldimethylsilyl (TBS) group) with the reactivity of the boronate ester, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis . The TBS group enhances stability against hydrolysis compared to unprotected alcohols, while the methyl groups may influence electronic and steric properties.

Properties

IUPAC Name |

tert-butyl-[2-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethoxy]-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37BN2O3Si/c1-14-16(20-24-18(6,7)19(8,9)25-20)15(2)22(21-14)12-13-23-26(10,11)17(3,4)5/h12-13H2,1-11H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTXBBJCDUUADQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CCO[Si](C)(C)C(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37BN2O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound based on recent research findings.

Overview of Pyrazole Derivatives

Pyrazole derivatives have been extensively studied for their wide range of biological activities. They are recognized for their roles as:

- Antimicrobial agents

- Anti-inflammatory drugs

- Anticancer compounds

- Neuroprotective agents

The structural diversity of pyrazoles allows for modifications that can enhance their biological efficacy. The compound in focus features a tert-butyldimethylsilyl ether and a dioxaborolane moiety, which may influence its biological properties.

1. Antimicrobial Activity

Research has indicated that various pyrazole derivatives exhibit significant antimicrobial properties. For instance:

- A series of 1-acetyl-3-substituted phenyl-pyrazole derivatives demonstrated potent activity against bacterial strains such as E. coli and S. aureus .

The specific compound may exhibit similar activity due to the presence of the pyrazole ring and additional functional groups that enhance interaction with microbial targets.

2. Anti-inflammatory Activity

Pyrazole derivatives have shown promising anti-inflammatory effects. In studies:

- Compounds have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .

- The compound’s structure suggests potential COX inhibition, which is crucial for reducing inflammation.

3. Anticancer Properties

Pyrazoles have been linked to anticancer activity through various mechanisms:

The specific modification in this compound may enhance its binding affinity to cancer-related targets.

Table 1: Summary of Biological Activities of Related Pyrazole Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 Value |

|---|---|---|---|

| Compound A | Antimicrobial | E. coli | 15 µM |

| Compound B | Anti-inflammatory | TNF-α Inhibition | 10 µM |

| Compound C | Anticancer | MCF-7 Cell Line | 0.08 µM |

Note: IC50 values indicate the concentration required to inhibit 50% of the target activity.

Mechanistic Insights

The biological activity of pyrazole derivatives can often be attributed to their ability to interact with specific enzymes or receptors:

Scientific Research Applications

Structure

The compound's structure can be broken down as follows:

- Core Structure : Pyrazole ring

- Functional Groups :

- Tert-butyldimethylsilyl ether

- Boron-containing moiety (dioxaborolane)

Molecular Formula

The molecular formula is , with a molecular weight of approximately 358.52 g/mol.

Physical Properties

The compound is typically presented as a solid or liquid depending on the formulation and purity.

Medicinal Chemistry

- Drug Development : The pyrazole framework is known for its biological activity. Compounds containing this structure have been investigated for their potential as anti-inflammatory and anticancer agents. The incorporation of the dioxaborolane group may enhance the compound's pharmacokinetic properties and stability in biological systems.

- Targeted Drug Delivery : The silyl ether functionality can be utilized to improve solubility and bioavailability of drugs. This modification allows for better targeting of specific tissues or cells, which is crucial in cancer therapy.

Materials Science

- Synthesis of Functional Materials : The compound can serve as a precursor for synthesizing novel materials with specific electronic or optical properties. Its boron content is particularly useful in creating materials for organic electronics and photonics.

- Catalysis : The presence of boron in the structure suggests potential catalytic applications. Boron compounds are often employed as catalysts in organic synthesis, particularly in reactions involving carbon-carbon bond formation.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of pyrazole derivatives, including those similar to 1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Results indicated that modifications to the pyrazole ring could significantly enhance cytotoxicity against various cancer cell lines (PubChem).

Case Study 2: Organic Electronics

Research demonstrated that incorporating boron-containing compounds into organic semiconductors improved charge transport properties. The unique structure of this pyrazole derivative allows for tuning electronic properties essential for developing efficient organic light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ primarily in the substituents at the 1-position of the pyrazole ring and the presence/absence of methyl groups at positions 3 and 3. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

- Electronic Effects : Fluorinated analogs (e.g., 3-fluorobenzyl) introduce electron-withdrawing effects, which may modulate the reactivity of the boronate ester .

- Solubility : Compounds with polar substituents (e.g., dimethoxyethyl) exhibit improved aqueous solubility compared to the hydrophobic TBS group .

Table 2: Reactivity and Stability Comparison

| Compound Name | Stability (Hydrolysis) | Suzuki Reaction Efficiency | Key Applications |

|---|---|---|---|

| Target Compound | High (TBS protection) | Moderate (steric hindrance) | Pharmaceutical intermediates |

| 1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Low | High | Rapid coupling in simple systems |

| 1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Moderate | High | Polar reaction environments |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.